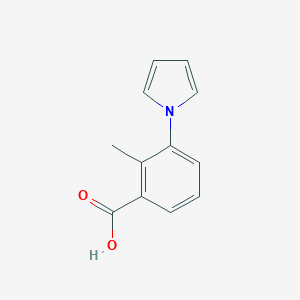
2-メチル-3-ピロール-1-イル安息香酸
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the formation of organotin(IV) complexes and modifications of the pyrrole moiety to introduce benzoic acid groups. For example, organotin(IV) complexes of similar pyrrole-derived benzoic acids have been synthesized and characterized, indicating a method of incorporating metal atoms into the pyrrole structure (Shahid et al., 2005). Additionally, the synthesis of compounds utilizing pyrrole as a directing group for alkylation and benzylation indicates a pathway to modifying the benzene core of pyrrol-1-yl benzenes, showing the versatility of pyrrole in chemical synthesis (Wiest et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those involving pyrrole and benzoic acid moieties, often employs techniques like X-ray diffraction to determine configurations and conformations. For instance, studies on Mn(II), Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-benzoic acid derivatives provide insights into the coordination and molecular structures, which could be analogous to the structures seen in 2-methyl-3-pyrrol-1-yl-benzoic acid (Singh et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can lead to a variety of functionalized compounds. For example, regioselective Pd(II)-catalyzed alkylation and benzylation at the benzene core of 2-phenylpyrroles demonstrate the chemical reactivity of the pyrrole ring and its potential in synthesizing substituted pyrrol-1-yl benzenes (Wiest et al., 2016).
Physical Properties Analysis
The physical properties of compounds like 2-methyl-3-pyrrol-1-yl-benzoic acid can be inferred from related studies. The solvates and crystal structures of similar compounds provide data on solubility, crystallinity, and thermal properties, which are essential for understanding the physical behavior of these chemicals (Singh & Baruah, 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be gleaned from the synthesis and reactions of similar pyrrole and benzoic acid derivatives. Studies demonstrating the synthesis and reactivity of pyrrole-containing benzoic acid derivatives highlight the potential chemical behaviors of 2-methyl-3-pyrrol-1-yl-benzoic acid, including its interactions with other chemicals and potential for forming complexes (Shahid et al., 2005).
科学的研究の応用
抗菌剤および抗結核剤
2-メチル-3-(1H-ピロール-1-イル)安息香酸から誘導された化合物は、抗菌および抗結核作用について研究されてきました。例えば、一連のベンゾヒドラジド誘導体は、さまざまな細菌株および結核菌に対して強い活性を示しました。 これらの化合物は、細菌の脂質合成と葉酸代謝に不可欠なエノイルACPレダクターゼとDHFRなどの必須酵素を阻害します .
抗うつ作用
2-メチル-3-(1H-ピロール-1-イル)安息香酸の誘導体は、抗うつ剤の一般的な作用機序であるセロトニントランスポーター(SERT)を標的にするために設計および合成されてきました。 これらの化合物は、うつ病の治療における潜在的な用途について、前臨床モデルで有望な結果を示しています .
抗がん特性
2-メチル-3-(1H-ピロール-1-イル)安息香酸の構成要素であるピロール部分は、多くの抗がん活性を示す化合物に見られます。 ピロール含有アナログは、細胞増殖および生存経路を妨げることで、白血病、リンパ腫、骨髄線維症などのさまざまな形態のがんを標的にするために開発されてきました .
抗原虫および抗マラリア効果
ピロール誘導体は、抗原虫および抗マラリア効果についても調査されています。 ピロールの構造的柔軟性により、原虫寄生虫のライフサイクルを破壊する可能性のある化合物を作り出すことができ、新しい治療薬の可能性を提供します .
治療用途のための酵素阻害
2-メチル-3-(1H-ピロール-1-イル)安息香酸の分子構造により、酵素阻害剤を開発するための足場となりえます。 これらの阻害剤は、炎症反応や代謝性疾患に関与する酵素など、幅広い酵素を標的にすることができ、幅広い治療用途を提供します .
生化学研究ツール
2-メチル-3-(1H-ピロール-1-イル)安息香酸とその誘導体は、生化学研究ツールとして役立ちます。 これらは、酵素機構、受容体-リガンド相互作用、およびその他の生化学経路を研究するために使用でき、さまざまな生物学的プロセスについての理解に貢献します .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been known to be important frameworks in the discovery of innovative drugs .
Mode of Action
For instance, pyrrole-containing analogs are considered a potential source of biologically active compounds that contain a significant set of advantageous properties .
Biochemical Pathways
It’s known that pyrrole is particularly well suited to allow the accumulation of polymer films with redox or catalytic centers on the surface of an electrode .
Action Environment
It’s known that the compound is stable under normal room temperature conditions .
特性
IUPAC Name |
2-methyl-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJDAMBKDKJGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354386 | |
| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83140-96-9 | |
| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

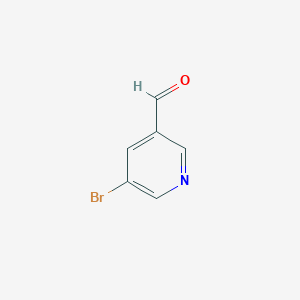
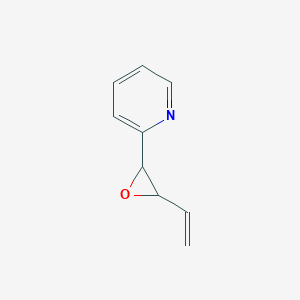
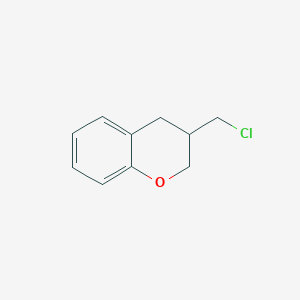
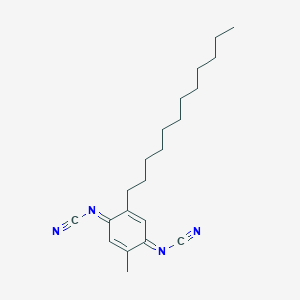



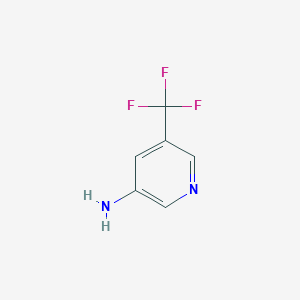
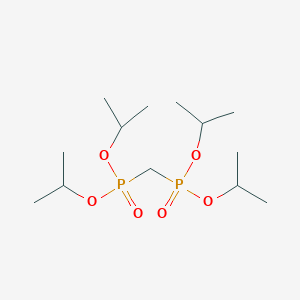
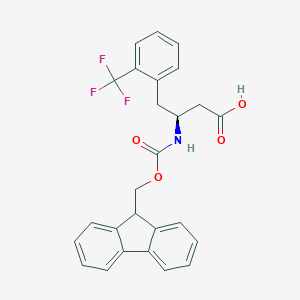


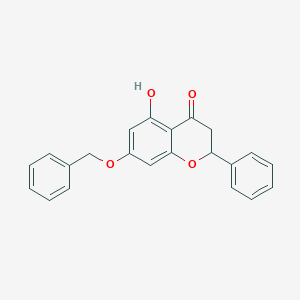
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)